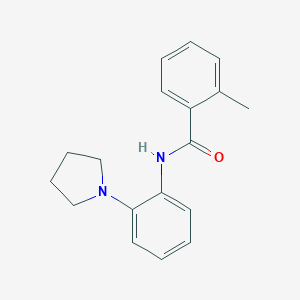![molecular formula C25H26N2O3 B244925 N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide](/img/structure/B244925.png)
N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide, also known as MPBC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MPBC belongs to the family of amide derivatives and is a biphenylcarboxamide compound.
作用机制
N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. By inhibiting COX-2, N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide reduces inflammation and has anti-inflammatory effects. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide increases the levels of acetylcholine in the brain, which has neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been shown to have anti-inflammatory effects in vitro and in vivo. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been shown to inhibit the production of prostaglandins and cytokines, which are involved in inflammation. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has also been shown to have anti-tumor effects in vitro and in vivo. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has also been shown to have neuroprotective effects. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been shown to increase the levels of acetylcholine in the brain and protect against the toxicity of amyloid-beta, which is involved in Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide in lab experiments include its potential therapeutic properties, its ability to inhibit COX-2 and AChE, and its anti-inflammatory, anti-tumor, and neuroprotective effects. The limitations of using N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide in lab experiments include its potential toxicity, its limited solubility, and its potential for off-target effects.
未来方向
For the study of N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide include further investigation of its potential therapeutic properties, optimization of its synthesis method, and development of analogs with improved pharmacological properties. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has the potential to be developed into a novel therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide and its potential therapeutic applications.
合成方法
The synthesis of N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide involves the reaction between 4-bromobiphenyl and N-(3-methoxy-4-aminophenyl)pentanamide in the presence of a palladium catalyst. The reaction is carried out in a solvent mixture of dimethylformamide and toluene. The final product is obtained after purification through column chromatography.
科学研究应用
N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been widely studied for its potential therapeutic properties. Research has shown that N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has anti-inflammatory, anti-tumor, and neuroprotective effects. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
分子式 |
C25H26N2O3 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
N-[3-methoxy-4-(pentanoylamino)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H26N2O3/c1-3-4-10-24(28)27-22-16-15-21(17-23(22)30-2)26-25(29)20-13-11-19(12-14-20)18-8-6-5-7-9-18/h5-9,11-17H,3-4,10H2,1-2H3,(H,26,29)(H,27,28) |
InChI 键 |
PTKOFGSIPBYUDA-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
规范 SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B244843.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide](/img/structure/B244844.png)
![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide](/img/structure/B244845.png)
![2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244846.png)
![2-(3-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244847.png)
![2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244848.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B244849.png)
![2-methoxy-3-methyl-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244850.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]propanamide](/img/structure/B244852.png)
![3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244856.png)
![5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B244858.png)
![3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244859.png)
![3-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244863.png)
